Product packaging for cIAP1 Ligand-Linker Conjugates 8(Cat. No.:)

cIAP1 Ligand-Linker Conjugates 8

Cat. No.: B11928949
M. Wt: 704.9 g/mol
InChI Key: NEFJJLSTXCBUOY-LIVOIKKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Conceptual Framework of Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that moves beyond traditional occupancy-based pharmacology. researchgate.net Instead of merely inhibiting the function of a pathogenic protein, TPD aims to completely remove it from the cellular environment. researchgate.netwikipedia.org This approach utilizes the cell's own machinery for protein disposal, primarily the ubiquitin-proteasome system (UPS). youtube.com The concept began to gain significant traction with the development of molecules that could induce the degradation of specific proteins. nih.gov The TPD story began in 2001, and after years of development, more drug-like molecules began to emerge around 2015, eventually leading to clinical trials. youtube.com

The core principle of TPD involves the use of chimeric molecules that act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. researchgate.netnih.gov This induced proximity facilitates the tagging of the target protein with ubiquitin, a small regulatory protein. nih.gov This ubiquitination process marks the target protein for destruction by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. wikipedia.orgnih.gov A key advantage of TPD is its catalytic nature; a single degrader molecule can mediate the destruction of multiple target protein copies, potentially leading to a more profound and durable therapeutic effect at lower concentrations. nih.govacs.org This modality opens up possibilities for targeting proteins previously considered "undruggable" because they lack suitable active sites for traditional inhibitors. nih.govnih.gov

Principles of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs)

Proteolysis-Targeting Chimeras (PROTACs) are the archetypal TPD molecules. wikipedia.org These are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. acs.orgnih.gov By simultaneously binding to both the POI and the E3 ligase, a PROTAC forms a ternary complex ("E3-PROTAC-POI"). nih.govnih.gov This induced proximity is the critical event that triggers the transfer of ubiquitin from the E3 ligase to the POI, leading to its subsequent degradation by the proteasome. wikipedia.orgnih.gov Because they act catalytically, PROTACs can often be used at lower doses than traditional inhibitors and can exhibit enhanced selectivity, reducing off-target effects. wikipedia.orgacs.org

Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a specific class of PROTACs that are designed to recruit the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases. medchemexpress.comnih.gov The structure of a SNIPER also consists of a POI ligand and a linker, but its distinguishing feature is the use of a ligand that specifically engages an IAP protein, such as cIAP1, cIAP2, or XIAP. medchemexpress.comsci-hub.box The development of SNIPERs demonstrated that IAP proteins could be effectively hijacked to degrade target proteins. sci-hub.box The chemical compound cIAP1 Ligand-Linker Conjugates 8 is a key building block for this technology, as it incorporates a ligand for the cIAP1 E3 ubiquitin ligase and a PROTAC linker, enabling its use in the synthesis of SNIPERs. medchemexpress.commedchemexpress.eu

Fundamental Role of E3 Ubiquitin Ligases in Induced Protein Degradation

E3 ubiquitin ligases are the master regulators of the ubiquitination process, providing specificity to the entire system. nih.govresearchgate.net The degradation of a protein via the ubiquitin-proteasome system is a three-step enzymatic cascade. First, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner. Next, the activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. wikipedia.orgresearchgate.net

The human genome encodes over 600 different E3 ligases, each responsible for recognizing a specific set of substrate proteins. nih.gov This inherent specificity is what TPD technologies like PROTACs and SNIPERs exploit. researchgate.net By designing a molecule with a ligand for a particular E3 ligase, researchers can redirect the activity of that ligase toward a new, non-native substrate—the protein of interest. nih.gov The formation of the ternary complex brings the target protein into the E3 ligase's sphere of influence, leading to its ubiquitination and destruction. nih.gov The choice of which E3 ligase to recruit is a critical aspect of degrader design, as different ligases have varying expression levels in different tissues and distinct cellular functions. nih.gov

Significance of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) as a Recruited E3 Ligase in TPD

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a member of the IAP family, which was initially recognized for its role in regulating programmed cell death, or apoptosis. nih.gov Beyond inhibiting caspases (the executioner enzymes of apoptosis), cIAP1 possesses a C-terminal RING-finger domain that confers E3 ubiquitin ligase activity. semanticscholar.orgresearchgate.net This dual function makes it a compelling target for TPD. The E3 ligase activity of cIAP1 is involved in its own regulation through auto-ubiquitination and in the ubiquitination of other proteins involved in cell survival and signaling pathways. nih.govnih.gov For instance, cIAP1 can be recruited to the TNFR2 signaling complex and can ubiquitinate proteins like RIPK1. nih.govnih.gov

The recruitment of cIAP1 for targeted protein degradation is the foundational principle of SNIPER technology. sci-hub.boxnih.gov Researchers found that small molecules, such as derivatives of bestatin (B1682670), could bind to cIAP1 and induce its degradation, demonstrating that its E3 ligase function could be manipulated. nih.gov This led to the design of SNIPERs that use a cIAP1 ligand to hijack its enzymatic machinery. sci-hub.boxnih.gov By linking a cIAP1 ligand to a ligand for a pathogenic protein, the resulting SNIPER molecule can effectively induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. sci-hub.box The ability to co-opt cIAP1 provides a valuable alternative to other commonly used E3 ligases like VHL and Cereblon, expanding the toolbox for developing novel protein degraders. wikipedia.orgsci-hub.box

Chemical Properties of this compound

PropertyValue
Synonyms E3 ligase Ligand-Linker Conjugates 46
Molecular Formula C₃₉H₅₂N₄O₈
Molecular Weight 704.85
Target cIAP1
Pathway PROTAC

Table based on data from MedChemExpress. medchemexpress.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H52N4O8 B11928949 cIAP1 Ligand-Linker Conjugates 8

Properties

Molecular Formula

C39H52N4O8

Molecular Weight

704.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m0/s1

InChI Key

NEFJJLSTXCBUOY-LIVOIKKVSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Mechanistic Basis of Ciap1 Mediated Protein Degradation

cIAP1 as a Canonical E3 Ubiquitin Ligase: Structural Domains and Catalytic Function in Ubiquitination

cIAP1 is a modular protein characterized by several distinct structural domains that collectively govern its function as an E3 ubiquitin ligase. These domains include three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, and BIR3), a Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain. nih.govnih.gov

The BIR domains are crucial for protein-protein interactions, mediating the recruitment of substrates and regulatory proteins. nih.govnih.gov The UBA domain is capable of binding to ubiquitin, a function that helps to fine-tune the ubiquitination process. nih.gov The CARD domain plays a significant role in the autoregulation of cIAP1's enzymatic activity. nih.govresearchgate.net

The catalytic heart of cIAP1 lies within its RING domain . This domain does not directly bind ubiquitin but functions as a scaffold to bring the ubiquitin-charged E2 conjugating enzyme (E2Ub) into close proximity with the substrate protein. nih.gov The RING domain of cIAP1 must form a homodimer to be active. nih.gov This dimerization creates a stable interface for the recruitment of the E2Ub complex, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.gov Structural studies have revealed that the cIAP1 RING dimer interacts with the E2~Ub complex, promoting a "closed" conformation that is primed for catalysis. nih.gov This process is further enhanced by the non-covalent binding of free ubiquitin to the backside of the E2 enzyme, which helps to stabilize the active conformation of the complex. nih.gov

DomainFunction in cIAP1
BIR1, BIR2, BIR3 Mediate protein-protein interactions, substrate and regulator binding. nih.govnih.gov
UBA Binds to ubiquitin, modulating ubiquitination activity. nih.gov
CARD Involved in the autoinhibition of E3 ligase activity. nih.govresearchgate.net
RING Catalytic domain; facilitates ubiquitin transfer from E2 to substrate. nih.gov

E3 Ligase Activity and Specific Substrate Recognition by cIAP1

The E3 ligase activity of cIAP1 is not promiscuous; it is directed towards a specific set of substrate proteins. This specificity is achieved through a combination of interactions mediated by its various domains. The BIR domains are key determinants of substrate recognition. For instance, the BIR1 domain of cIAP1 is responsible for binding to Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2), while the BIR3 domain binds to the Second Mitochondria-derived Activator of Caspases (SMAC). nih.gov TRAF2 can also function as an adaptor protein, bringing other substrates into the vicinity of cIAP1 for ubiquitination. molbiolcell.org

Interestingly, the RING domain itself contributes to substrate specificity. In vitro studies have shown that the RING domain of cIAP1 is sufficient to mediate the ubiquitination of caspases-3 and -7, but not caspase-1, suggesting a direct role in recognizing these specific caspases. semanticscholar.org This indicates that while BIR domains provide a primary mechanism for substrate recruitment, the catalytic domain can also participate in discerning appropriate targets.

A diverse array of proteins has been identified as substrates for cIAP1-mediated ubiquitination, highlighting its broad regulatory role.

SubstrateInteracting Domain/MechanismConsequence of Ubiquitination
TRAF2 BIR1 domain nih.govRegulation of NF-κB signaling molbiolcell.org
SMAC/DIABLO BIR3 domain nih.govProteasomal degradation, promotion of apoptosis inhibition nih.gov
Caspase-3 & -7 RING domain semanticscholar.orgDegradation, inhibition of apoptosis semanticscholar.org
RIPK1 Recruited to TNFR1 complexRegulation of NF-κB signaling and cell death pathways nih.gov
NIK Recruited via TRAF3Proteasomal degradation, suppression of non-canonical NF-κB nih.gov
Other IAPs (cIAP2, XIAP, Livin) RING domain molbiolcell.orgmolbiolcell.orgProteasomal degradation molbiolcell.orgmolbiolcell.org
CHOP -Proteasomal degradation, cell survival under ER stress nih.gov
c-Rel & IRF5 Recruited via TRAF2Proteasomal degradation, limitation of inflammatory response nih.gov
p21 Interaction with cIAP1/cIAP2Regulation of cell cycle progression nih.gov

Molecular Pathways Orchestrated by cIAP1: Lysine-48 Polyubiquitination and Subsequent Proteasomal Degradation

Ubiquitination is a versatile post-translational modification, and the fate of the ubiquitinated protein is determined by the type of ubiquitin chain attached. Polyubiquitin (B1169507) chains linked through lysine 48 (K48) of ubiquitin are the canonical signal for targeting proteins to the 26S proteasome for degradation. nih.gov cIAP1 is capable of assembling K48-linked polyubiquitin chains on its substrates, thereby marking them for destruction. nih.gov For example, cIAP1-mediated ubiquitination of SMAC leads to its degradation by the proteasome. nih.gov

Recent research has revealed that cIAP1 can also assemble more complex ubiquitin chain architectures, including K63-linked and branched ubiquitin chains (e.g., K48/K63). nih.gov While K63-linked chains are typically associated with non-degradative signaling events, the presence of K48 linkages within branched chains can effectively target substrates for proteasomal degradation. nih.gov This suggests that cIAP1 can utilize a sophisticated "ubiquitin code" to finely regulate the fate of its target proteins. The degradation of proteins tagged with these complex chains often involves the recruitment of ubiquitin-binding factors and the p97/VCP segregase, which helps to extract the ubiquitinated protein and deliver it to the proteasome.

Intrinsic Regulation and Auto-Ubiquitination Dynamics of cIAP1

The potent E3 ligase activity of cIAP1 is tightly regulated to prevent aberrant protein degradation and cellular dysfunction. A key mechanism of regulation is autoinhibition. In its inactive state, cIAP1 exists as a monomer where the RING domain is sequestered and its activity is inhibited by the CARD and BIR domains. nih.govresearchgate.netresearchgate.net This intramolecular interaction prevents the dimerization of the RING domain, which is essential for its catalytic activity. nih.govresearchgate.net

This autoinhibition can be relieved by the binding of specific ligands, such as SMAC mimetics, to the BIR domains. researchgate.net This binding induces a conformational change in cIAP1, releasing the RING domain and allowing it to dimerize and become active. researchgate.net Once activated, cIAP1 can catalyze its own ubiquitination, a process known as auto-ubiquitination. This auto-ubiquitination can lead to the proteasomal degradation of cIAP1 itself, creating a negative feedback loop that controls its cellular levels and activity. researchgate.netpatsnap.com

Interplay of cIAP1 with Cognate E2 Ubiquitin-Conjugating Enzymes and Apoptosis-Regulating Proteins in Degradation

As an E3 ligase, cIAP1 does not work in isolation but collaborates with E2 ubiquitin-conjugating enzymes to carry out its function. The UbcH5 family of E2 enzymes has been identified as a key partner for cIAP1 in mediating the ubiquitination of its substrates. nih.govnih.gov The interaction between the cIAP1 RING dimer and UbcH5 is crucial for the efficient transfer of ubiquitin. nih.gov

The interplay of cIAP1 with apoptosis-regulating proteins is central to its role in controlling cell death. By ubiquitinating and promoting the degradation of pro-apoptotic proteins like SMAC/DIABLO and caspases, cIAP1 effectively dampens the apoptotic signaling cascade. nih.govsemanticscholar.org Furthermore, cIAP1 can also target other members of the IAP family, such as XIAP and Livin, for degradation, adding another layer of complexity to the regulation of apoptosis. molbiolcell.orgmolbiolcell.org In the context of the NF-κB signaling pathway, cIAP1-mediated ubiquitination of proteins like RIPK1 and TRAF2 is critical for modulating inflammatory and survival signals. molbiolcell.orgnih.gov Through these interactions, cIAP1 acts as a central hub, integrating various cellular signals to control the delicate balance between cell survival and death.

Design Principles and Molecular Architecture of Ciap1 Ligand Linker Conjugates 8

Rationale for Conjugate Design within the PROTAC and SNIPER Frameworks

The development of cIAP1 Ligand-Linker Conjugates 8 is rooted in the innovative fields of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These therapeutic strategies utilize the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. nih.govfrontiersin.org PROTACs and SNIPERs are heterobifunctional molecules, comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. frontiersin.orgresearchgate.netnih.gov This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. nih.govfrontiersin.org

The rationale for designing conjugates that specifically recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase, is multifaceted. A key advantage of using cIAP1-based degraders, also known as SNIPERs, is their ability to simultaneously induce the degradation of the target protein and cIAP1 itself. medchemexpress.comjst.go.jp This dual action can be particularly beneficial in cancer therapy, as many cancer cells overexpress Inhibitor of Apoptosis Proteins (IAPs) to evade apoptosis (programmed cell death). nih.gov The degradation of cIAP1 can thus resensitize cancer cells to apoptotic signals.

Early SNIPERs utilized bestatin (B1682670) and its derivatives as cIAP1-binding ligands. nih.govnih.gov However, the development of higher-affinity IAP ligands has led to more efficient SNIPERs. nih.gov The design of this compound and similar molecules is a strategic endeavor to create versatile building blocks for the rapid synthesis of potent and selective protein degraders.

Dissection of Structural Components in this compound: The IAP Ligand Moiety and the PROTAC Linker

This compound is a chemical entity that incorporates two key functional units: an IAP ligand and a PROTAC linker. medchemexpress.commedchemexpress.eu This pre-fabricated conjugate provides a streamlined approach for the development of SNIPERs by allowing for the direct attachment of a ligand for a specific protein of interest.

The IAP Ligand Moiety: The IAP ligand component is responsible for engaging the cIAP1 E3 ligase. IAP antagonists function by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins. jst.go.jp This interaction can disrupt the inhibitory effect of XIAP on caspases and trigger the autoubiquitination and subsequent proteasomal degradation of cIAP1. jst.go.jp The specific IAP ligand within this compound is designed to effectively recruit cIAP1.

The PROTAC Linker: The linker element is a critical component that connects the IAP ligand to the POI ligand in the final SNIPER molecule. The nature of the linker, including its length, composition, and attachment points, significantly influences the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation. nih.gov The linker in this compound is a polyethylene (B3416737) glycol (PEG)-based chain, a common feature in many PROTAC and SNIPER designs due to its favorable properties. medchemexpress.comadooq.com

ComponentFunctionKey Features
IAP Ligand MoietyBinds to the cIAP1 E3 ubiquitin ligase.Designed for effective recruitment of cIAP1. jst.go.jp
PROTAC LinkerConnects the IAP ligand to the Protein of Interest (POI) ligand. nih.govPEG-based, influencing ternary complex formation and stability. nih.govmedchemexpress.comadooq.com

Strategic Application of this compound in SNIPER Development for Targeted Protein Erasure

The primary application of this compound is as a modular building block for the synthesis of SNIPERs. medchemexpress.commedchemexpress.eu By having the cIAP1 ligand and the linker pre-conjugated, researchers can expedite the development of novel protein degraders. The terminal functional group on the linker allows for the covalent attachment of a warhead—a ligand that specifically binds to the target protein intended for degradation.

This strategic approach offers several advantages:

Efficiency: It simplifies the synthetic process, as the complex E3 ligase ligand-linker portion is already assembled.

Modularity: It allows for a "plug-and-play" approach where different POI ligands can be readily attached to the same cIAP1 ligand-linker core to target various proteins.

Versatility: This methodology has been successfully employed to create SNIPERs targeting a range of proteins, including nuclear receptors and cellular retinoic acid-binding proteins. nih.gov

The degradation of cIAP1 is initiated by the binding of the IAP antagonist part of the SNIPER, which induces autoubiquitination of cIAP1. jst.go.jp In contrast, the degradation of the target protein and another IAP protein, XIAP, necessitates the formation of a ternary complex involving the SNIPER, the target protein, and the E3 ligase. jst.go.jp

Synthetic Methodologies and Chemical Modulations for Ciap1 Ligand Linker Conjugates

General Synthetic Strategies for the Construction of E3 Ligase Ligand-Linker Conjugates

The construction of E3 ligase ligand-linker conjugates typically follows a modular approach, allowing for the systematic variation of each component to optimize degradation activity. tocris.com A common strategy involves the synthesis of an E3 ligase ligand that is pre-functionalized with a linker containing a reactive handle. tocris.com This "building block" approach streamlines the synthesis process, enabling the rapid generation of a library of PROTAC candidates with diverse linker lengths and compositions. tocris.com

The synthesis often begins with the separate preparation of the E3 ligase ligand and the POI ligand, each bearing a functional group suitable for subsequent conjugation to a linker. The linker itself is also synthesized with complementary functional groups at its termini. The final assembly involves the sequential or convergent coupling of the linker to the two ligands.

A significant bottleneck in this process can be the synthesis and screening of a large number of potential degraders. tocris.com To address this, parallel synthesis techniques are often employed to create libraries of conjugates with varying linker lengths and compositions, typically using simple alkyl and polyethylene (B3416737) glycol (PEG) chains in the initial screening phase. tocris.com

Specific Chemical Synthesis Approaches for the IAP Ligand Component

The IAP ligand component of the conjugate is crucial for recruiting the cIAP1 E3 ligase. The synthesis of these ligands often involves multi-step organic chemistry routes. For instance, the development of BCR-ABL degradation inducers involved the conjugation of an imatinib (B729) derivative with a cIAP1 ligand. explorationpub.com Similarly, specific inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins were designed and synthesized using methyl bestatin-ligand hybrid molecules. medchemexpress.com The synthesis of these IAP ligands often requires careful control of stereochemistry and the introduction of specific functional groups for linker attachment.

IAP Ligand PrecursorApplicationReference
Methyl bestatin (B1682670) derivativeDesign of SNIPERs for cellular retinoic acid-binding proteins medchemexpress.com
Imatinib derivative conjugateDevelopment of BCR-ABL degradation inducers explorationpub.com

Linker Chemistry and Design Considerations: Composition, Length, and Conformational Flexibility

The linker component of a cIAP1 ligand-linker conjugate is not merely a passive spacer but plays a critical role in the efficacy of the resulting PROTAC. explorationpub.comnih.gov Its chemical composition, length, and conformational flexibility are key parameters that must be optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.comnih.gov

Composition: The chemical nature of the linker influences several properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. nih.gov Commonly used linker compositions include:

Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic and can improve the solubility and pharmacokinetic properties of the PROTAC. nih.gov The inclusion of PEG units can also impact the conformational flexibility of the linker.

Alkyl Chains: Simple alkyl chains offer a more hydrophobic and rigid linker option compared to PEG chains. tocris.com The length of the alkyl chain is a critical variable that is often systematically varied during optimization. tocris.com

Length: The length of the linker is a crucial determinant of whether a productive ternary complex can form. nih.gov A linker that is too short may lead to steric clashes between the E3 ligase and the target protein, preventing their simultaneous binding. youtube.com Conversely, a linker that is too long may result in excessive flexibility, leading to an unproductive ternary complex geometry and a lower degradation efficiency. nih.gov The optimal linker length is highly dependent on the specific E3 ligase and target protein pair. nih.gov For example, studies with methyl bestatin-based PROTACs demonstrated that a longer PEG linker favored the degradation of CRABP-I, while a shorter one was more selective for CRABP-II. nih.gov

Conformational Flexibility: The rigidity or flexibility of the linker can significantly impact the stability of the ternary complex. nih.gov While a certain degree of flexibility is necessary to allow the PROTAC to adopt a conformation suitable for binding both proteins, excessive flexibility can be detrimental. nih.gov More rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing the efficiency of degradation. nih.gov However, a highly rigid linker may not be able to accommodate the induced conformational changes that can occur upon ternary complex formation. nih.gov

Optimization of Linker Features for Facilitating Efficient Ternary Complex Formation

The ultimate goal of linker design is to facilitate the formation of a stable and productive ternary complex. biorxiv.org This is a critical step, as the ability of the PROTAC to simultaneously bind both the target protein and the E3 ligase is often the rate-limiting factor for degradation. biorxiv.org

Optimization of the linker involves a systematic exploration of its length, composition, and rigidity to maximize the cooperativity of the ternary complex. biorxiv.orgnih.gov Cooperativity refers to the phenomenon where the binding of the PROTAC to one protein increases its affinity for the second protein. biorxiv.orgnih.gov High cooperativity leads to the formation of a more stable ternary complex, which in turn promotes more efficient ubiquitination and degradation of the target protein. youtube.com

Computational modeling and structural biology techniques are increasingly being used to guide the rational design of linkers. biorxiv.orgnih.gov By predicting the structure of the ternary complex, researchers can identify optimal linker lengths and attachment points that will lead to favorable protein-protein interactions and a stable complex. biorxiv.orgnih.gov This structure-based approach can significantly reduce the amount of empirical screening required to identify potent PROTACs. biorxiv.orgnih.gov Ultimately, achieving an optimal level of ternary complex stability is crucial; a complex that is too stable may hinder the catalytic turnover of the PROTAC, while one that is too dynamic may not be efficient at promoting ubiquitination. nih.gov

Molecular Interactions and Induced Proximity in Ciap1 Ligand Linker Conjugates 8 Mediated Degradation

Formation of the Key Ternary Complex: Target Protein – cIAP1 Ligand-Linker Conjugates 8 – cIAP1 E3 Ligase

The foundational step in the mechanism of action for "this compound" is the formation of a ternary complex. nih.govnih.gov This complex consists of three components: the target protein of interest (POI), the "this compound" molecule itself, and the cellular inhibitor of apoptosis protein 1 (cIAP1), which functions as an E3 ubiquitin ligase. sci-hub.box As a heterobifunctional molecule, the conjugate possesses two distinct heads connected by a chemical linker: one head binds specifically to a POI, while the other binds to the cIAP1 E3 ligase. utmb.edutandfonline.com

The ability of the conjugate to simultaneously engage both the target and the E3 ligase is critical for its function. nih.gov This co-localization is not merely a matter of bringing the components into the same vicinity; the stability and conformation of the resulting ternary complex are paramount. youtube.com The formation of this complex is often a cooperative process, where the binding of the conjugate to one protein can enhance its affinity for the other, leading to a more stable trimeric assembly than would be predicted from the individual binding affinities alone. acs.org This ternary complex is the essential intermediate species that precedes the subsequent enzymatic steps leading to protein degradation. nih.gov For related molecules known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), studies have shown that the degradation of certain target proteins and the IAP protein XIAP is strictly dependent on the formation of this ternary complex. jst.go.jpnih.govjst.go.jp

Component of Ternary ComplexRole
Target Protein (POI) The specific protein selected for degradation.
This compound The heterobifunctional molecule that acts as a bridge, connecting the POI and the E3 ligase. utmb.edu
cIAP1 E3 Ligase The enzyme recruited to catalyze the ubiquitination of the target protein. sci-hub.box

Molecular Docking and Computational Modeling Studies Elucidating Binding Interactions within cIAP1-BIR3 and XIAP-BIR3 Domains

Computational methods, particularly molecular docking, are invaluable for predicting and understanding the binding interactions that underpin ternary complex formation. nih.gov These studies model how the IAP ligand portion of a conjugate, such as "this compound," fits into the binding pockets of IAP proteins. The primary interaction site for many IAP antagonists is the BIR3 (Baculovirus IAP Repeat) domain. sci-hub.boxnih.gov

Modeling studies of similar Smac-mimetic compounds binding to the BIR3 domains of both cIAP1 and X-linked inhibitor of apoptosis protein (XIAP) reveal subtle but critical differences. nih.gov For instance, the orientation of a phenyl group on a ligand can differ in its interaction with the surface binding pockets of cIAP1 and XIAP. In XIAP, this pocket is defined by residues such as Leu292, Thr308, Lys297, and Lys299. nih.gov Comparative analysis has identified non-conserved residues between XIAP-BIR3 and cIAP1-BIR3 (e.g., Lys297 in XIAP corresponds to an aspartate in cIAP1, and Thr308 to an arginine) that could be exploited to design ligands with greater selectivity. mdpi.com

These computational approaches allow researchers to rationalize the activity and selectivity of different PROTACs and SNIPERs by modeling the complete ternary complex. nih.gov By building the conjugate into the docked protein components, these models can predict the suitability of a given linker and the stability of the entire assembly, guiding the design of more potent and selective degraders. nih.gov

Role of Induced Proximity in Directing E3 Ligase Recruitment and Efficient Ubiquitin Transfer to the Target Protein

The core mechanism of "this compound" is induced proximity. youtube.com By physically bridging the target protein and the cIAP1 E3 ligase, the conjugate creates an artificial enzyme-substrate relationship. sci-hub.box This proximity is essential for the subsequent transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the target protein. nih.govnih.gov

The cIAP1 E3 ligase, once recruited, catalyzes the covalent attachment of ubiquitin molecules onto lysine (B10760008) residues of the target protein. nih.gov This process, known as ubiquitination, serves as a molecular tag. The formation of a polyubiquitin (B1169507) chain on the target protein marks it for recognition and degradation by the proteasome, the cell's primary machinery for protein disposal. sci-hub.boxutmb.edu

The geometry of the ternary complex, dictated by the length and chemical nature of the conjugate's linker, is crucial. It must position the target protein in a way that allows for efficient ubiquitin transfer from the active site of the E2 enzyme, which is bound to the RING domain of cIAP1, to an accessible lysine on the target's surface. youtube.com Thus, induced proximity does not just bring proteins together; it orchestrates a specific spatial arrangement that enables a productive enzymatic reaction. youtube.com

Conformational Dynamics and Allosteric Modulation within the Formed Ternary Complex

The formation of the ternary complex is not a static event but a dynamic process involving significant conformational changes in the constituent proteins. youtube.com The cIAP1 protein, in its unbound state, exists in a compact, monomeric form where its E3 ligase-powering RING domain is sequestered and inactive. researchgate.netnih.gov

The binding of a ligand, such as the IAP antagonist head of the conjugate, to the BIR3 domain of cIAP1 induces a conformational rearrangement. researchgate.netnih.gov This change exposes the RING domain, enabling it to dimerize with another RING domain, a step that is necessary for its E3 ligase activity. nih.govresearchgate.net This allosteric activation is a key event; the binding at the BIR3 domain primes the distal RING domain for function. nih.gov

Furthermore, the entire ternary complex exhibits flexibility. acs.org The linker of the conjugate allows for a range of motion, and the proteins themselves can undergo dynamic fluctuations. This conformational heterogeneity can be functionally important, allowing the complex to sample different orientations to find the most productive one for ubiquitin transfer. The stability and dissociation rate (half-life) of the ternary complex have been shown to correlate with the rate of target protein degradation, highlighting the importance of these dynamic properties. biorxiv.org

Differentiated Recruitment and Functional Contribution of cIAP1 versus XIAP by IAP Ligands in Conjugates

While "this compound" is named for its cIAP1 ligand, many IAP antagonist ligands can bind to both cIAP1 and another prominent family member, XIAP. researchgate.netnih.gov The specific IAP protein recruited by the conjugate has significant functional consequences, as cIAP1 and XIAP have distinct and sometimes non-redundant roles in cellular signaling. nih.gov

cIAP1: The degradation of cIAP1 itself is often triggered directly by the binding of the IAP antagonist portion of the conjugate, which induces autoubiquitination and subsequent degradation without necessarily requiring the formation of a full ternary complex with the target protein. nih.govjst.go.jpnih.gov cIAP1 is a key regulator of the NF-κB signaling pathway, particularly in the context of TNF receptor signaling. nih.govnih.gov

XIAP: In contrast, the degradation of XIAP by SNIPERs typically requires the formation of the complete ternary complex (XIAP-SNIPER-Target). nih.govjst.go.jpnih.gov XIAP is a potent direct inhibitor of caspases and a crucial regulator of cell death. nih.govontosight.ai It is also a key E3 ligase in the NOD2 signaling pathway, which is involved in innate immunity. nih.govuniprot.org

Therefore, the choice of IAP ligand within the conjugate is critical. A ligand that preferentially recruits cIAP1 versus XIAP (or vice versa) will not only determine the primary E3 ligase for target degradation but may also trigger different downstream signaling events. For example, recruiting cIAP1 can modulate NF-κB pathways, while recruiting XIAP can more directly impact apoptosis and NOD2-mediated inflammation. nih.gov Some studies suggest that the simultaneous degradation of both the target protein and IAPs can be an advantageous strategy for killing cancer cells that rely on IAPs for survival. researchgate.netnih.govnih.gov

IAP ProteinRecruitment/Degradation Mechanism with ConjugatesKey Cellular Functions
cIAP1 Can be degraded via autoubiquitination upon direct binding of the conjugate's IAP ligand. nih.govjst.go.jpRegulation of NF-κB signaling, TNF receptor pathways. nih.gov
XIAP Degradation typically requires formation of the full ternary complex. nih.govjst.go.jpDirect caspase inhibition, regulation of apoptosis, NOD2 signaling. nih.govontosight.aiuniprot.org

Structure Activity Relationship Sar of Ciap1 Ligand Linker Conjugates in Protein Degradation

Correlating Specific IAP Ligand Structural Features with cIAP1 Binding Affinity and E3 Ligase Specificity

The inhibitor of apoptosis (IAP) protein family, which includes cIAP1, cIAP2, and XIAP, plays a significant role in regulating apoptosis and immunity. nih.govnih.gov These proteins contain baculovirus IAP repeat (BIR) domains, which are crucial for their function. nih.gov Small molecules that mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile, AVPI) of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) can bind to the BIR domains of IAPs, particularly the BIR3 domain of cIAP1, and induce their auto-ubiquitination and subsequent proteasomal degradation. sigmaaldrich.comsigmaaldrich.com

The binding affinity and specificity of these IAP ligands are critical determinants of the resulting PROTAC's efficacy. Early cIAP1-based degraders utilized methyl bestatin (B1682670) (MetBS), which binds to the BIR3 domain of cIAP1. nih.gov However, the development of higher affinity IAP antagonists, such as those derived from the SMAC mimetic LCL161, has led to more potent protein knockdown activity. researchgate.net These antagonists often exhibit pan-IAP activity, binding to XIAP, cIAP1, and cIAP2. researchgate.net The structural features of the IAP ligand directly influence which IAP proteins are recruited, thereby dictating the E3 ligase specificity of the PROTAC. For instance, derivatization of the IAP ligand module in SNIPER(ER)s resulted in molecules with higher binding affinities to IAPs and a preference for recruiting XIAP over cIAP1 for the degradation of the estrogen receptor α (ERα). researchgate.net

IAP LigandTarget IAP(s)Key Structural FeaturesReference
Methyl bestatin (MetBS)cIAP1Binds to the BIR3 domain of cIAP1. nih.gov
LCL161 derivativePan-IAP (XIAP, cIAP1, cIAP2)High-affinity SMAC mimetic. researchgate.net
MV1Pan-IAP (XIAP, cIAP1, cIAP2)Potent diphenylmethyl-containing antagonist. sigmaaldrich.com
Bestatin analogscIAP1Utilized in early SNIPER development. mdpi.com

Impact of Linker Length, Composition, and Rigidity on Degradation Efficiency and Ternary Complex Stability

The linker connecting the IAP ligand to the target protein-binding ligand is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (IAP-PROTAC-target protein), which is a prerequisite for efficient ubiquitination and degradation. nih.govnih.gov The length, composition, and rigidity of the linker significantly impact the degradation efficiency.

Linker Length: Studies have shown that there is often an optimal linker length for maximal degradation efficacy. nih.govresearchgate.net For instance, in a series of estrogen receptor (ER)-targeting PROTACs, a 16-atom chain length was found to be optimal. nih.govresearchgate.net Similarly, for PROTACs targeting TBK1, degradation was only observed with linkers of 12 atoms or longer, with a 21-atom linker showing the highest potency. nih.gov Too short a linker may not allow for the productive formation of the ternary complex, while an excessively long linker can lead to reduced potency due to entropic penalties. nih.govarxiv.org

Linker Composition: The atomic composition of the linker also influences PROTAC activity. Replacing alkyl chains with polyethylene (B3416737) glycol (PEG) units, for example, has been shown to impact degradation efficiency. nih.gov While PEG linkers can improve solubility, in some cases they have led to weaker degradation compared to their alkyl counterparts, suggesting that the chemical nature of the linker affects the stability or conformation of the ternary complex. nih.gov

Linker Rigidity: The flexibility or rigidity of the linker is another critical factor. nih.govarxiv.org A certain degree of flexibility is necessary to allow the PROTAC to adopt a suitable conformation for ternary complex formation. nih.gov However, excessive flexibility can be entropically unfavorable. nih.gov Incorporating rigid elements like heterocyclic scaffolds (e.g., piperazine/piperidines) or alkynes into the linker can help to pre-organize the molecule into a bioactive conformation, potentially enhancing ternary complex stability and degradation potency. nih.govarxiv.org

Influence of Linker Attachment Points on PROTAC/SNIPER Potency and Induced Degradation

For example, in the development of ER-targeting PROTACs, attaching the linker to the N-terminus of the pentapeptide E3 ligase recognition motif resulted in a PROTAC with superior degradative ability compared to one linked at the C-terminus. nih.govresearchgate.net This highlights that even subtle changes in the linker attachment point can have a profound impact on biological activity. The attachment point on the target protein ligand is equally important, as it must not disrupt the key interactions required for high-affinity binding. researchgate.net Altering the attachment point can change the vector of the linker, which in turn affects the orientation of the recruited E3 ligase relative to the target protein, influencing which lysine (B10760008) residues on the target are accessible for ubiquitination. researchgate.netnih.gov

Rational Design Strategies for Enhancing Ubiquitination and Degradation of Diverse Target Proteins

The rational design of cIAP1-based PROTACs aims to optimize the ubiquitination and subsequent degradation of a wide array of target proteins. nih.govnih.gov This involves a multi-faceted approach that considers the interplay between the IAP ligand, the linker, and the target protein ligand.

A key strategy is the development of high-affinity IAP ligands. researchgate.net As demonstrated with the evolution from bestatin-based ligands to more potent SMAC mimetics, increasing the binding affinity for cIAP1 can lead to more efficient recruitment of the E3 ligase and enhanced degradation of the target protein. researchgate.netnih.gov

Furthermore, the design process often involves the synthesis and evaluation of a library of PROTACs with systematic variations in linker length, composition, and attachment points. nih.govresearchgate.net This empirical approach, guided by structural insights and computational modeling, helps to identify the optimal linker architecture for a given target protein and IAP ligand pair. soton.ac.uk The goal is to create a PROTAC that promotes a stable and productive ternary complex, positioning the E3 ligase in a way that facilitates efficient ubiquitination of accessible lysine residues on the target protein. nih.gov

Another emerging strategy involves the use of photocaged PROTACs, where the activity of the degrader is controlled by light. nih.govacs.org This allows for spatiotemporal control of protein degradation, which can enhance selectivity and reduce off-target effects. nih.govacs.org

Modulating and Optimizing Degradation Selectivity through Precise Ligand and Linker Modifications

Achieving selective degradation of a target protein, especially within a family of structurally related proteins, is a significant challenge in PROTAC design. researchgate.net Precise modifications to both the ligand and the linker are crucial for modulating and optimizing degradation selectivity.

Ligand Modification: The selectivity of a PROTAC is often dictated by the selectivity of the target-binding ligand. elifesciences.org However, even with a promiscuous ligand, selectivity can be achieved through careful PROTAC design. By modifying the IAP ligand, it is possible to alter the preference for different IAP family members, which can in turn influence the degradation profile. For example, SNIPER(ER)s with derivatized IAP ligands showed a preference for recruiting XIAP over cIAP1, leading to a distinct degradation profile. researchgate.net

Linker Modification: The linker plays a critical role in determining degradation selectivity. arxiv.org Variations in linker length and attachment points can dramatically alter the degradation profile of a PROTAC, even leading to selectivity for different isoforms of a target protein. arxiv.org For instance, by systematically varying the linker length in a series of p38-targeting PROTACs, researchers were able to achieve high selectivity for either the p38α or p38δ isoform. arxiv.org This is because the linker dictates the geometry of the ternary complex, and different geometries may be more favorable for the ubiquitination of one isoform over another. This highlights the power of linker optimization in fine-tuning the selectivity of cIAP1-based degraders.

Preclinical Research Applications and in Vitro Efficacy of Ciap1 Ligand Linker Conjugates

Utility of cIAP1 Ligand-Linker Conjugates 8 as Indispensable Chemical Probes in Fundamental Protein Degradation Research

cIAP1 Ligand-Linker Conjugate 8 serves as a crucial chemical tool in the fundamental research of protein degradation. medchemexpress.commedchemexpress.eu It incorporates a ligand for the cIAP1 E3 ubiquitin ligase and a versatile linker, enabling its use in the construction of SNIPERs. medchemexpress.commedchemexpress.commedchemexpress.eu These SNIPERs are instrumental in dissecting the intricacies of the ubiquitin-proteasome pathway. By creating bifunctional molecules that recruit cIAP1 to a specific protein of interest, researchers can investigate the downstream consequences of targeted degradation in a controlled manner. This allows for the elucidation of protein function, the validation of new drug targets, and a deeper understanding of the cellular processes governed by protein homeostasis. The modular nature of cIAP1 Ligand-Linker Conjugate 8, with its distinct E3 ligase-binding motif and linker, facilitates the systematic exploration of structure-activity relationships in degrader design.

In Vitro Cellular Studies Demonstrating Targeted Degradation of Specific Proteins (e.g., Oncogenic Fusion Proteins, Nuclear Receptors)

The application of cIAP1-based degraders has shown significant promise in targeting proteins implicated in various diseases, particularly cancer. For instance, SNIPERs have been successfully designed to induce the degradation of oncogenic fusion proteins and nuclear receptors. nih.gov One notable example involved the development of bifunctional small molecules that conjugate a cIAP1 ligand with all-trans retinoic acid (ATRA). nih.gov These molecules were shown to induce the degradation of both cIAP1 and the cellular retinoic acid binding protein-II (CRABPII). nih.gov This pioneering work demonstrated the feasibility of using cIAP1-recruiting molecules to degrade specific cellular targets. nih.gov While direct studies detailing the use of cIAP1 Ligand-Linker Conjugate 8 in degrading specific oncogenic fusion proteins or nuclear receptors are not yet widely published, its structural components are designed for such applications. medchemexpress.commedchemexpress.eu The underlying principle, established with similar cIAP1-based degraders, supports the potential of conjugates like number 8 in targeting a wide array of disease-relevant proteins.

Biochemical and Cell-Based Assays for Quantitative Assessment of Degradation Activity (e.g., Western Blot Analysis, Immunofluorescence)

The efficacy of cIAP1 Ligand-Linker Conjugate 8-based degraders is quantitatively assessed through a variety of biochemical and cell-based assays. Western blot analysis is a cornerstone technique used to measure the reduction in the total cellular levels of the target protein following treatment with the degrader. This method provides a direct visualization and quantification of protein degradation.

Immunofluorescence is another powerful technique that allows for the visualization of protein degradation within the cellular context. By using fluorescently labeled antibodies specific to the target protein, researchers can observe the decrease in protein levels and any changes in its subcellular localization upon treatment.

Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are also employed to measure the binding affinity of the cIAP1 ligand component to the cIAP1 protein, which is a critical parameter for efficient degrader function. nih.gov

The following table summarizes the key assays used to evaluate the activity of protein degraders:

Assay TypePurposeInformation Obtained
Western Blot Analysis To quantify the total cellular levels of the target protein.Provides a quantitative measure of protein degradation.
Immunofluorescence To visualize the localization and abundance of the target protein within cells.Offers spatial information on protein degradation.
TR-FRET Assay To measure the binding affinity between the E3 ligase ligand and the E3 ligase.Determines the potency of the degrader's E3 ligase-binding component.

Functional Consequences of Targeted Protein Degradation in Various Cellular Models (e.g., Impact on Cellular Signaling Pathways)

The targeted degradation of a protein by a cIAP1-based SNIPER can have profound functional consequences on cellular signaling pathways. For example, the degradation of cIAP1 itself, induced by SMAC mimetics or cIAP1-targeting degraders, can sensitize cancer cells to apoptosis induced by agents like TNF-related apoptosis-inducing ligand (TRAIL). nih.gov Depletion of cIAP1 can lead to the activation of caspase-8, a key initiator of the apoptotic cascade. nih.gov

Furthermore, the degradation of other target proteins can disrupt signaling pathways crucial for cancer cell survival and proliferation. For instance, targeting a kinase involved in a pro-survival pathway would lead to the downregulation of that pathway, potentially inhibiting cell growth and inducing cell death. The specific functional outcomes are entirely dependent on the role of the protein being targeted. The ability to selectively remove a protein provides a powerful tool to study its function and its role in complex signaling networks.

Expanding the Repertoire of Degradable Target Proteins through Innovative Conjugate Design and Screening

A major goal in the field of targeted protein degradation is to expand the range of proteins that can be targeted for degradation. nih.gov This involves the innovative design and screening of new ligand-linker conjugates. nih.gov The modular nature of PROTACs and SNIPERs, including those based on cIAP1 Ligand-Linker Conjugate 8, allows for a "plug-and-play" approach. medchemexpress.commedchemexpress.eu By combining different target protein ligands with the cIAP1-recruiting moiety, a vast chemical space of potential degraders can be explored.

Researchers are continuously developing new ligands for previously "undruggable" proteins and optimizing the linkers that connect the two ends of the bifunctional molecule. sigmaaldrich.com The length, composition, and attachment points of the linker can significantly impact the formation of a stable and productive ternary complex between the target protein, the degrader, and the E3 ligase. High-throughput screening methods are employed to rapidly assess the degradation efficiency of large libraries of these novel conjugates, accelerating the discovery of potent and selective degraders for new therapeutic targets. nih.gov

Future Directions and Advanced Research Considerations for Ciap1 Ligand Linker Conjugates

Exploration and Development of Novel Linker Chemistries and Architectures beyond Current Paradigms

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov While early designs predominantly featured polyethylene (B3416737) glycol (PEG) and simple alkyl chains, the field is now moving towards more sophisticated linker strategies to enhance the properties of cIAP1-based degraders. nih.govexplorationpub.comnih.gov

The chemical nature, length, rigidity, and attachment points of the linker all play crucial roles in the potency and selectivity of a PROTAC. nih.gov For instance, the length of the linker can dictate the proximity and orientation of the target protein relative to cIAP1, which can impact the efficiency of ubiquitination. Research has shown that both excessively short and long linkers can be detrimental to degradation activity. medchemexpress.com

Future advancements are focused on developing linkers with novel chemistries that can offer better control over the spatial arrangement of the ternary complex. This includes the exploration of rigid or conformationally constrained linkers to reduce the entropic penalty of ternary complex formation. Additionally, the incorporation of photo-switchable or "clickable" moieties into the linker architecture allows for spatiotemporal control of PROTAC activity and facilitates the rapid synthesis of PROTAC libraries for optimization. nih.govcas.org The "click chemistry" approach, for example, enables the efficient generation of diverse PROTACs by easily combining different warheads and E3 ligase ligands with a variety of linkers. nih.gov

Table 1: Examples of Linker Architectures in cIAP1-based PROTACs

PROTAC NameTarget ProteincIAP1 LigandLinker TypeReference
SNIPER-3BCR-ABLBestatin (B1682670) DerivativeHexyl Linker nih.gov
SNIPER-4BCR-ABLBestatin DerivativeDecyl Linker nih.gov
SNIPER-21CRABP-IIBestatin DerivativePEG-based nih.gov
SNIPER(ER)-87Estrogen Receptor αIAP AntagonistNot specified rsc.org

Strategies for Addressing Potential Mechanisms of Resistance in Targeted Protein Degradation

A significant challenge in the clinical development of targeted therapies is the emergence of drug resistance. For cIAP1-based PROTACs, resistance can arise through various mechanisms. One primary mechanism is the mutation or downregulation of the E3 ligase itself, cIAP1, or other components of the ubiquitin-proteasome system. nih.gov This can render the PROTAC ineffective as it can no longer recruit the necessary cellular machinery for target degradation.

To counteract these resistance mechanisms, several strategies are being explored. One approach is the development of PROTACs that can hijack alternative E3 ligases. nih.gov If a cancer cell develops resistance to a cIAP1-based degrader through mutation of cIAP1, a PROTAC that utilizes a different E3 ligase, such as VHL or Cereblon, may still be effective.

Another strategy involves the design of dual-target or multi-target PROTACs. These molecules can simultaneously degrade the primary target and another protein involved in a resistance pathway. For example, a PROTAC could be designed to degrade both a cancer-driving protein and a protein known to be upregulated in resistant cells. Furthermore, the inherent ability of many cIAP1-based SNIPERs to also induce the degradation of cIAP1 itself could be leveraged as a therapeutic advantage in certain contexts, although it can also be a liability by limiting the catalytic turnover of the PROTAC. nih.gov

Integration of cIAP1 Ligand-Linker Conjugates in Multi-Targeting Approaches in Chemical Biology

The modular nature of PROTACs makes them ideally suited for the development of multi-targeting agents. By incorporating warheads for multiple protein targets or by combining a warhead with a pharmacologically active E3 ligase ligand, it is possible to create molecules with unique therapeutic profiles. The use of cIAP1 ligand-linker conjugates is central to this effort.

One of the earliest concepts in this area was the development of SNIPERs that induce the "double knockdown" of the target protein and cIAP1. tandfonline.com This can be particularly advantageous in oncology, as cIAP1 is an anti-apoptotic protein, and its degradation can sensitize cancer cells to apoptosis.

More advanced multi-targeting strategies involve the creation of dual-target PROTACs that can degrade two distinct disease-relevant proteins simultaneously. cas.org For example, a single molecule could be designed to degrade two different kinases in a cancer signaling pathway, potentially leading to a more profound and durable anti-cancer effect than targeting either kinase alone. This approach could also help to overcome resistance mechanisms that involve the activation of compensatory signaling pathways.

Table 2: Examples of Multi-Targeting cIAP1-based Degraders

DegraderTargeted ProteinsTherapeutic AreaKey FeatureReference
SNIPER(ER) SeriesEstrogen Receptor α, cIAP1, XIAPBreast CancerSimultaneous degradation of target and IAPs rsc.org
HDAC6 DegraderHDAC1, HDAC6, HDAC8CancerMulti-HDAC degradation scienceopen.com

Exploration of New E3 Ligase Engagement Modalities and Expanding the E3 Ligase Toolbox beyond cIAP1

While cIAP1 has proven to be a valuable E3 ligase for targeted protein degradation, the human genome encodes over 600 E3 ligases, many of which have restricted tissue expression or are implicated in specific diseases. frontiersin.orgresearchgate.net The vast majority of these remain untapped for PROTAC development. Expanding the E3 ligase toolbox beyond cIAP1, VHL, and Cereblon is a major goal in the field. frontiersin.orgresearchgate.netresearchgate.net

Utilizing a broader range of E3 ligases could offer several advantages. Tissue-specific E3 ligases could be used to develop PROTACs with improved safety profiles, as the degradation of the target protein would be restricted to specific tissues, minimizing off-target effects. tandfonline.com Furthermore, having a diverse panel of E3 ligase-recruiting PROTACs would provide a crucial strategy to combat acquired resistance to a particular E3 ligase-based therapy. nih.gov

Research is actively focused on identifying novel, ligandable E3 ligases and developing high-affinity binders for them. This involves a combination of computational methods, high-throughput screening, and chemical biology approaches. acs.org The discovery of new E3 ligase ligands will be instrumental in developing the next generation of PROTACs with enhanced efficacy and selectivity.

Methodological Advancements in High-Throughput Screening and Streamlined Structure-Activity Relationship Elucidation

The discovery and optimization of potent and selective cIAP1-based PROTACs require efficient screening and characterization methods. Traditional methods for assessing protein degradation, such as Western blotting, can be low-throughput and labor-intensive. Therefore, there is a significant need for methodological advancements to accelerate the development pipeline.

High-throughput screening (HTS) assays are being developed and implemented to rapidly assess the degradation activity of large libraries of PROTACs. researchgate.net Techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) provide a quantitative and scalable method to measure protein levels in live cells, enabling the rapid identification of active degraders. frontiersin.org

Q & A

Q. What experimental approaches are recommended to validate the binding specificity of cIAP1 Ligand-Linker Conjugates to the E3 ubiquitin ligase?

To confirm binding specificity, researchers should employ biophysical assays such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify interaction kinetics. Cellular validation via co-immunoprecipitation (Co-IP) with cIAP1-specific antibodies can confirm conjugate engagement, while Western blotting can assess downstream ubiquitination markers. For normalization, densitometric analysis using tools like ImageJ ensures reproducible quantification of protein bands .

Q. How are cIAP1 Ligand-Linker Conjugates structurally integrated into PROTAC design for targeted protein degradation?

These conjugates combine three components: (1) a cIAP1-targeting ligand for E3 ligase recruitment, (2) a polyethylene glycol (PEG)-based linker (e.g., m-PEG4-C6-phosphonic acid ethyl ester) to optimize spatial flexibility, and (3) a target-binding moiety. The linker’s length and hydrophobicity are critical to ensure ternary complex formation between the E3 ligase, PROTAC, and the target protein. SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) exemplify this design, leveraging cIAP1 conjugates to degrade oncoproteins .

Q. What standard assays are used to evaluate the proteasomal degradation efficiency of cIAP1 Ligand-Linker Conjugates?

Key assays include:

  • Western blotting to monitor target protein depletion and ubiquitination.
  • Quantitative PCR (qPCR) to measure transcriptional feedback mechanisms.
  • Cell viability assays (e.g., MTT or apoptosis markers like caspase-3 activation) to correlate degradation with functional outcomes. Statistical validation via ANOVA and post-hoc tests (e.g., Bonferroni correction) is essential to confirm significance across replicates .

Advanced Research Questions

Q. How can structural modifications in the linker region of cIAP1 Ligand-Linker Conjugates influence target degradation efficiency?

Linker optimization involves balancing hydrophobicity, rigidity, and length. For example, increasing PEG spacer length may enhance solubility but reduce ternary complex stability. Advanced methods include:

  • Molecular dynamics simulations to model linker flexibility.
  • Mass spectrometry imaging (MSI) to quantify conjugate disposition in tissues.
  • SPR-based binding assays to compare affinity across linker variants. Iterative design guided by these data improves proteasomal targeting .

Q. What strategies resolve discrepancies in cIAP1-mediated degradation efficiency across cellular models?

Contradictions may arise from cell line-specific cIAP1 expression or compensatory IAP family members (e.g., XIAP). Solutions include:

  • Orthogonal validation using CRISPR knockouts of cIAP1 to confirm mechanism-specific effects.
  • Multi-omics integration (e.g., transcriptomics and proteomics) to identify off-target pathways.
  • Context-specific normalization , such as TRAF2 band intensity normalization in densitometric analyses to control for loading variability .

Q. How do researchers assess the off-target effects of cIAP1 Ligand-Linker Conjugates in complex biological systems?

Advanced workflows combine:

  • Network inference algorithms (e.g., ARACNe) to map transcriptional perturbations.
  • Chemical proteomics to identify non-canonical binding partners.
  • In vivo MSI to track conjugate distribution and metabolite formation in animal models. These approaches require rigorous statistical frameworks to distinguish noise from biologically relevant signals .

Q. What methodologies are critical for studying cIAP1 Ligand-Linker Conjugate 8 in metastatic extravasation models?

Functional assays should include:

  • Endothelial barrier integrity tests (e.g., transwell migration assays) to evaluate extravasation.
  • TNFR1/cIAP1 axis modulation using Smac mimetics to validate mechanistic contributions.
  • TCGA data mining to correlate LTA/TNFR1 expression with clinical outcomes. Densitometric quantification of cIAP1 depletion in endothelial cells is vital to confirm target engagement .

Methodological Best Practices

Q. How should researchers present cIAP1 Ligand-Linker Conjugate data to ensure reproducibility?

Follow guidelines for:

  • Detailed synthesis protocols : Specify linker chemistry, purification methods (e.g., HPLC), and batch-to-batch variability checks.
  • Data transparency : Include raw densitometry values, statistical parameters (mean ± SD), and ANOVA results.
  • Ethical data linkage : When combining datasets, document linkage methods and de-identification steps to prevent re-identification risks .

Q. What computational tools are recommended for integrating multi-omics data in cIAP1 conjugate studies?

Use:

  • ARACNe for transcriptional network reconstruction.
  • MINDy for post-translational interaction mapping.
  • Bayesian proof integration to synthesize experimental and literature-derived evidence. These tools require high-quality input data and context-specific filtering to avoid false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.